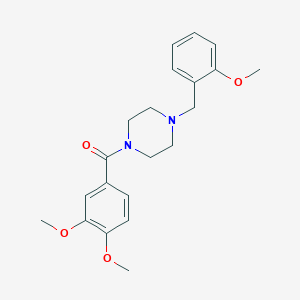
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family of compounds and is structurally similar to other psychoactive substances such as mescaline and MDMA. DMMDA-2 is known to have psychoactive effects, and it has been the subject of scientific research to investigate its potential applications.
作用机制
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is believed to exert its effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This activation leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in brain activity, including alterations in the connectivity between brain regions. These changes are thought to underlie the psychoactive effects of the compound, which can include alterations in perception, mood, and cognition.
实验室实验的优点和局限性
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been used in a variety of laboratory experiments to investigate its potential applications in the field of neuroscience. One advantage of using this compound is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is that it is a synthetic compound, which means that its effects may not accurately reflect the effects of naturally occurring compounds in the brain.
未来方向
There are many potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of new psychoactive compounds that are structurally similar to this compound but have different pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of mood disorders such as depression and anxiety.
In conclusion, this compound is a synthetic compound that has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that it has a high affinity for the 5-HT2A receptor and can induce changes in brain activity that underlie its psychoactive effects. While there are limitations to using this compound in laboratory experiments, there are many potential future directions for research on this compound.
合成方法
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxybenzylpiperazine in the presence of a base such as sodium carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reaction components.
科学研究应用
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that this compound has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for many psychoactive substances.
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)15-22-10-12-23(13-11-22)21(24)16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI 键 |
IKYBLTIHXOZPDI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)




![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)




![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)
![Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248723.png)